

Application Notes: In Vitro Determination of AMG-510 Dose-Response Curve

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Compound of Interest

Compound Name: AMG-51

Cat. No.: B2749348

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Introduction

AMG-510, also known as Sotorasib, is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation is a key driver in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] **AMG-510** covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state.[4] This prevents downstream signaling through pathways such as the MAPK/ERK and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and survival.[2][5] These application notes provide a comprehensive guide to determining the in vitro dose-response curve of **AMG-510**, including detailed experimental protocols and data presentation.

Data Presentation: In Vitro Efficacy of AMG-510

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for **AMG-510** in various KRAS G12C mutant cancer cell lines.

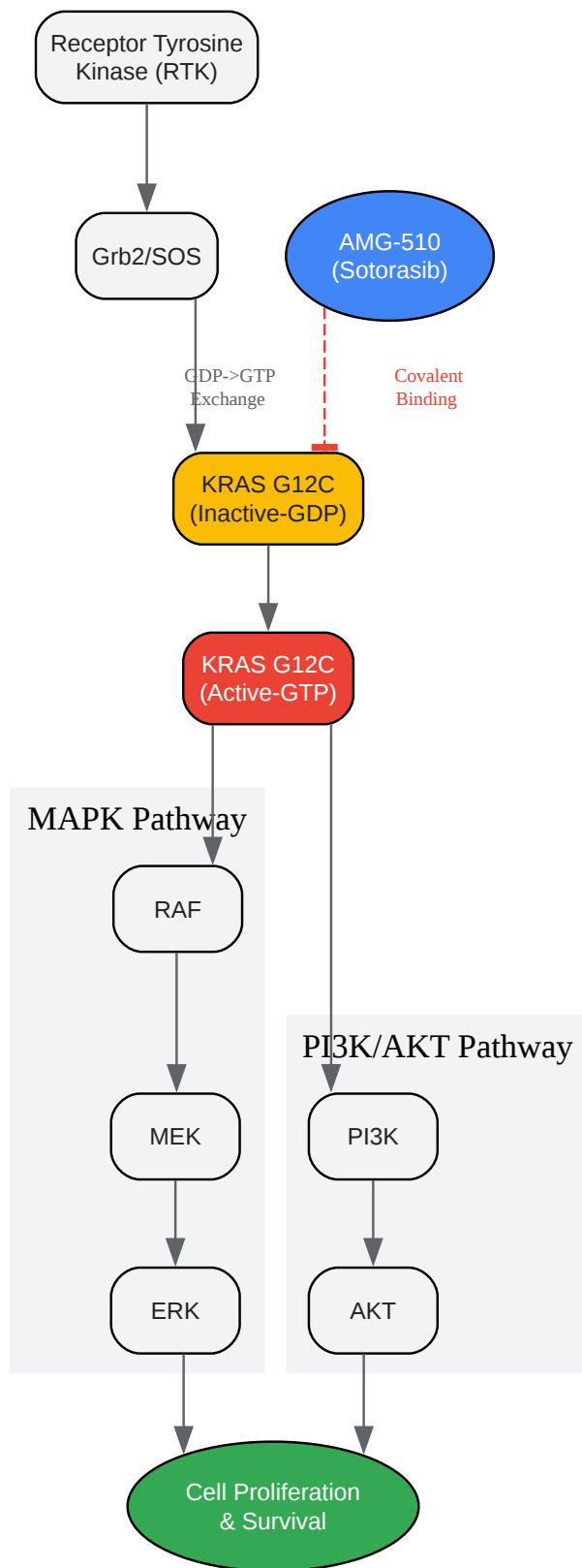
Cell Line	Cancer Type	IC50 (µM)	Assay Conditions	Reference
NCI-H358	Non-Small Cell Lung Cancer	~0.006	72 hours incubation	[1][2]
MIA PaCa-2	Pancreatic Cancer	~0.009	72 hours incubation	[1][2]
H23	Non-Small Cell Lung Cancer	0.6904	72 hours incubation	[1]
H358	Non-Small Cell Lung Cancer	0.0818	72 hours incubation	[1]
Various KRAS G12C Cell Lines	Various	0.004 - 0.032	Not Specified	[3]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.[6]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and AMG-510 Inhibition

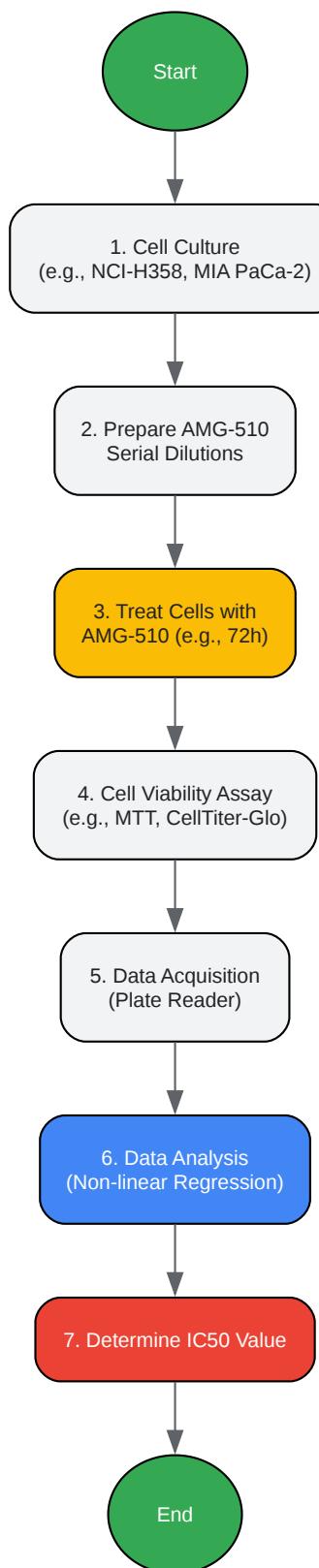
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival. **AMG-510** specifically inhibits the mutant KRAS protein, blocking these oncogenic signals.

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Caption: KRAS G12C signaling and the inhibitory action of **AMG-510**.

Experimental Workflow for Dose-Response Curve Determination

The following diagram outlines the typical workflow for determining the in vitro dose-response curve of **AMG-510**.



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Caption: Workflow for in vitro dose-response curve determination.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability following treatment with **AMG-510** using a colorimetric MTT assay.

Materials:

- KRAS G12C mutant cancer cell line (e.g., NCI-H358)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **AMG-510** (Sotorasib)
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO for formazan dissolution
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium. Incubate overnight to allow for cell attachment.
- Drug Preparation: Prepare a series of **AMG-510** dilutions in complete culture medium. A typical concentration range would be from 0.001 μ M to 10 μ M. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
- Cell Treatment: Carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.^[1]

- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
 - Carefully remove the medium containing MTT from each well.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **AMG-510** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Western Blot Analysis of pERK

This protocol details the steps to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation of ERK (pERK).

Materials:

- KRAS G12C mutant cancer cell line
- **AMG-510** (Sotorasib)
- 6-well plates
- Ice-cold PBS

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat cells with varying concentrations of **AMG-510** or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[8]
- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.[8]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations for all samples.

- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.[8]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against pERK overnight at 4°C.[8]
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
 - Wash the membrane with TBST.
- Detection and Analysis:
 - Apply an ECL substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities. Normalize the pERK signal to the total ERK signal and then to the loading control.[8] This will demonstrate the dose-dependent inhibition of ERK phosphorylation by **AMG-510**.

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